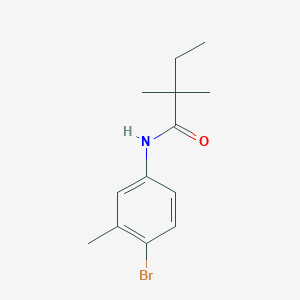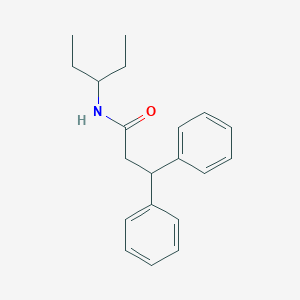
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 311.4 g/mol.
作用機序
The exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various physiological pathways. In livestock, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is thought to increase the secretion of certain hormones, such as growth hormone and insulin-like growth factor 1, which promote growth and feed intake. In fish and shrimp, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is believed to stimulate the olfactory receptors, which enhances their sense of smell and increases their feeding behavior. In anti-cancer studies, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the species and application. In livestock, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase feed intake and growth rate, as well as improve the quality of meat and eggs. In fish and shrimp, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase feeding behavior, growth rate, and survival rate. In anti-cancer studies, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for lab experiments, including its ease of synthesis, water solubility, and low toxicity. However, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea can be expensive to produce and may have varying effects depending on the species and application. Additionally, the exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea research, including its potential applications in other fields, such as veterinary medicine and biotechnology. N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea may also be investigated for its ability to improve stress tolerance and disease resistance in livestock and aquatic species. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea and its potential side effects. Overall, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has shown promising potential for various applications and warrants further investigation.
合成法
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea can be synthesized using a reaction between 3,5-dimethoxyaniline and 2,2-dimethoxyethyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The product is then purified using recrystallization or column chromatography.
科学的研究の応用
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been investigated for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase the feed intake and growth rate of livestock, such as pigs and chickens. In aquaculture, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been used as a feeding attractant for fish and shrimp, improving their growth and survival rates. In medicine, N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea has been studied for its potential as an anti-cancer agent, as well as its ability to protect against oxidative stress and inflammation.
特性
製品名 |
N-(2,2-dimethoxyethyl)-N'-(3,5-dimethoxyphenyl)thiourea |
|---|---|
分子式 |
C13H20N2O4S |
分子量 |
300.38 g/mol |
IUPAC名 |
1-(2,2-dimethoxyethyl)-3-(3,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-10-5-9(6-11(7-10)17-2)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
InChIキー |
CQZSNAKBHPOIMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC(OC)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)










![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)

